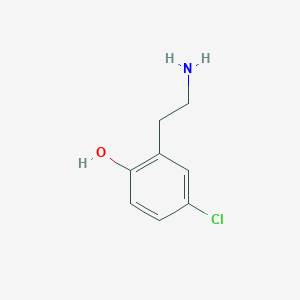

2-(2-Aminoethyl)-4-chlorophenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

836684-86-7 |

|---|---|

Molecular Formula |

C8H10ClNO |

Molecular Weight |

171.62 g/mol |

IUPAC Name |

2-(2-aminoethyl)-4-chlorophenol |

InChI |

InChI=1S/C8H10ClNO/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,11H,3-4,10H2 |

InChI Key |

XJKYLLSLAYJTSJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CCN)O |

Origin of Product |

United States |

Contextual Significance Within Substituted Phenol and Amino Compound Chemistry

The scientific importance of 2-(2-Aminoethyl)-4-chlorophenol is best understood by examining its constituent chemical groups. As a substituted phenol (B47542), it belongs to a family of compounds fundamental to organic chemistry. wisdomlib.org Phenols are characterized by a hydroxyl (-OH) group attached to an aromatic ring, which imparts weak acidity and high reactivity towards electrophilic substitution. wisdomlib.orgresearchgate.net The addition of substituents to the ring, such as the chlorine atom and the aminoethyl group in this case, dramatically modifies the molecule's electronic properties, reactivity, and potential applications.

The chlorine atom, being an electron-withdrawing group, influences the acidity of the phenolic hydroxyl group and affects the regioselectivity of further chemical reactions. The aminoethyl group introduces a basic nitrogen center, making the compound bifunctional—possessing both acidic (phenolic) and basic (amino) characteristics. This dual nature is a key feature, allowing for a diverse range of chemical transformations and potential interactions with biological systems. The amino group is crucial in the synthesis of many pharmaceuticals and agrochemicals. solubilityofthings.com

The combination of these features in a single molecule—a chlorinated phenol scaffold with a flexible aminoethyl side chain—creates a versatile building block. Researchers can exploit the reactivity of the phenol ring, the hydroxyl group, and the primary amine for constructing more complex molecules, making it a valuable intermediate in synthetic chemistry. solubilityofthings.com

Historical Trajectories and Evolution of Research in Aminoethylphenols and Chlorophenols

Direct Synthesis Routes

Direct synthesis routes aim to build the this compound molecule from precursor materials. These methods often involve key steps such as nitration, chlorination, and reduction.

A common strategy for synthesizing substituted aminophenols involves the nitration of a phenol, followed by reduction of the nitro group to an amine. For the synthesis of 2-amino-4-chlorophenol, a key intermediate, 4-chlorophenol (B41353) can be nitrated. google.com The resulting 4-chloro-2-nitrophenol (B165678) is then reduced to 2-amino-4-chlorophenol. prepchem.com This reduction can be achieved using various reducing agents, such as iron filings in the presence of hydrochloric acid. prepchem.com

A patented method describes the production of 4-chloro-2-aminophenol by carrying out a nitration-catalytic reduction reaction using a hydrazine (B178648) hydrate (B1144303) catalytic reduction method, achieving a product purity of over 97% and a yield of approximately 86%. google.com

The construction of highly substituted phenol scaffolds with precise regiochemical control is a significant challenge in organic synthesis. Traditional methods like Friedel-Crafts alkylations of unprotected phenols often lead to O-alkylation (ether formation) rather than the desired C-alkylation, and can result in a mixture of ortho- and para-substituted products, along with overalkylation. oregonstate.edu

Modern strategies have been developed to overcome these limitations. One such method involves a one-step conversion of hydroxypyrone and nitroalkene starting materials to produce highly substituted phenols, including penta-substituted phenols, with complete control over the substitution pattern. oregonstate.edu Another approach utilizes a cascade Diels-Alder/elimination/retro-Diels-Alder process to achieve regiospecific synthesis of phenols. oregonstate.edu

For the synthesis of ortho-prenylated phenols, a favored strategy under mild basic conditions is the ortho-C-alkylation of phenoxides. nih.gov Deprotonation of a phenol creates a phenoxide which can then react at the adjacent carbon with an alkyl halide. nih.gov However, this method can have moderate yields due to competing side reactions like para-prenylation and O-prenylation. nih.gov

Indirect and Analogous Synthetic Pathways

Indirect routes and the synthesis of analogous compounds often involve the functionalization of pre-existing phenolic structures, transition-metal catalyzed reactions, or molecular rearrangements.

The functionalization of existing phenolic compounds is a versatile approach to generate a variety of derivatives. For instance, 4-chlorophenol can be reacted with thiomorpholine (B91149) and formaldehyde (B43269) to produce 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol. mdpi.com Similarly, the derivatization of phenols and chlorophenols can be achieved for analytical purposes, such as through silylation for gas chromatography/mass spectrometry (GC/MS) analysis or by reaction with fluorescent labeling agents for high-performance liquid chromatography (HPLC). nih.govacs.orgscirp.org These derivatization techniques improve the volatility, thermal stability, and detectability of the phenolic compounds. acs.org

Recent research has focused on the direct functionalization of C-H bonds. For example, a copper-catalyzed C2-site selective amination of p-aminophenol derivatives with arylamines has been developed, which avoids the need for pre-functionalized starting materials. rsc.orgrsc.org This method uses air as the terminal oxidant and produces C2-site functional aminophenol derivatives in moderate to good yields. rsc.orgrsc.org

Transition-metal catalysis has become a powerful tool for the synthesis of phenols and their derivatives, offering advantages like milder reaction conditions and broader substrate scope compared to traditional methods. beilstein-journals.org

Palladium-catalyzed reactions are widely used. For instance, Pd-catalyzed C-H bond allylic alkylation of phenols with 1,3-dienes allows for regioselective functionalization at the ortho position. acs.org Another palladium-catalyzed method involves the decarboxylative reaction of phenols with vinyl ethylene (B1197577) carbonate to produce allylic aryl ethers. frontiersin.orgnih.gov

Copper-catalyzed reactions also play a significant role. Copper(I) iodide (CuI) has been used to catalyze the direct hydroxylation of aryl iodides to phenols. organic-chemistry.org More recently, highly sterically hindered N1,N2-diaryl diamine ligands have been developed for copper-catalyzed amination of aryl chlorides, allowing the reactions to proceed at lower temperatures with a broader scope. organic-chemistry.orgnih.gov

Rearrangement reactions offer elegant pathways to construct complex phenolic structures. The Fries rearrangement is a classic example, where a phenolic ester is converted to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgchemistrylearner.combyjus.com This reaction is selective for the ortho and para positions, with the product distribution being influenced by reaction conditions such as temperature and solvent polarity. wikipedia.orgchemistrylearner.comjk-sci.com High temperatures tend to favor the ortho product. chemistrylearner.comjk-sci.com

The Claisen rearrangement is another powerful tool, specifically a nih.govnih.gov-sigmatropic rearrangement of an allyl phenyl ether to an ortho-substituted phenol. libretexts.orgnrochemistry.combyjus.comorganic-chemistry.orgwikipedia.orgslideshare.net This reaction proceeds through a concerted, intramolecular mechanism. nrochemistry.comslideshare.net If both ortho positions are blocked, the reaction can proceed to the para position. organic-chemistry.org

The Dienone-phenol rearrangement involves the conversion of a 4,4-disubstituted cyclohexadienone into a stable 3,4-disubstituted phenol in the presence of an acid. wikipedia.org This rearrangement has been utilized in the synthesis of complex molecules like steroids. wikipedia.org

Applications of Flow Chemistry in the Synthesis of Related Amino Alcohols

Flow chemistry has emerged as a powerful technology for the synthesis of amino alcohols, offering significant advantages over traditional batch processes in terms of safety, efficiency, and scalability. The synthesis of vicinal amino alcohols, a structural motif present in many biologically active compounds, has been a particular area of focus. A modular flow chemistry approach has been developed for the convergent synthesis of both aryl and aryloxy β-amino alcohols. rsc.orgnih.gov This system utilizes a series of connected flow reactors, each dedicated to a specific chemical transformation, allowing for a continuous and automated multi-step synthesis without the need for isolating intermediates. rsc.org

A key strategy involves the ring-opening of epoxides with amines, a common method for constructing the β-amino alcohol framework. rsc.org For aryloxy vicinal amino alcohols, which are structurally analogous to this compound, a typical sequence in a flow system involves the alkylation of a phenol followed by epoxide aminolysis. rsc.orgnih.gov For instance, a biphasic solution of a phenol in an epoxide like epichlorohydrin (B41342) can be reacted with an aqueous base in a flow reactor to generate the corresponding aryloxy epoxide. rsc.org This intermediate can then be directly channeled into a subsequent reactor to react with an amine, yielding the desired aryloxy β-amino alcohol. rsc.orgnih.gov

The use of microreactors in continuous flow synthesis of amino alcohols allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. google.com This high degree of control is particularly beneficial for exothermic reactions like epoxide ring-opening, mitigating safety concerns associated with large-scale batch reactions.

A convergent chemical assembly system has been successfully employed to produce five different active pharmaceutical ingredients (APIs) containing the vicinyl amino alcohol moiety, demonstrating the robustness and versatility of this flow chemistry approach. rsc.orgnih.gov The system is composed of four main modules: biphasic oxidation, Corey-Chaykovsky epoxidation, phenol alkylation, and epoxide aminolysis. rsc.orgnih.gov The modularity of the setup allows for the synthesis of different classes of β-amino alcohols by judiciously selecting the reagents and the order of the reaction modules. rsc.org

The table below summarizes the key modules and reactions in a continuous flow system for the synthesis of vicinyl amino alcohols.

| Module | Reaction | Purpose | Relevance to Aryloxy Amino Alcohols |

| Phenol Alkylation | Reaction of a phenol with an electrophile (e.g., epichlorohydrin) in the presence of a base. | Forms an aryloxy epoxide intermediate. | A crucial step for creating the aryloxy backbone present in compounds structurally similar to this compound. rsc.org |

| Epoxide Aminolysis | Ring-opening of an epoxide with an amine. | Introduces the amino group to form the β-amino alcohol. | The final key step in constructing the aryloxy amino alcohol structure. rsc.org |

| Biphasic Oxidation | Oxidation of an alcohol to an aldehyde or ketone. | Prepares the carbonyl compound for subsequent epoxidation. | Can be used in alternative routes to aryl epoxides. rsc.org |

| Corey-Chaykovsky Epoxidation | Reaction of a carbonyl compound with a sulfur ylide. | Forms an epoxide from a ketone or aldehyde. | An alternative method for generating the epoxide intermediate. rsc.org |

Biocatalysis in a continuous-flow system presents another innovative approach to the synthesis of β-amino alcohols. For example, the enzyme Lipase TL IM from Thermomyces lanuginosus has been shown to efficiently catalyze the ring-opening of epichlorohydrin with aniline (B41778) in a continuous-flow reactor. mdpi.com This method offers the advantages of mild reaction conditions (35 °C) and short residence times (20 minutes), making it an environmentally friendly and promising alternative for the synthesis of these compounds. mdpi.com

Principles of Green Chemistry in the Synthesis of Substituted Phenols

The principles of green chemistry are increasingly being applied to the synthesis of substituted phenols to develop more sustainable and environmentally benign processes. nih.gov A significant focus has been on replacing traditional methods that often involve harsh reaction conditions, toxic reagents, and the generation of substantial waste. rsc.org

A prominent green approach to synthesizing substituted phenols is the ipso-hydroxylation of arylboronic acids. rsc.orgresearchgate.net This method aligns with several green chemistry principles:

Use of Safer Chemicals: Traditional methods often employ strong oxidants or heavy metal catalysts. The ipso-hydroxylation of arylboronic acids can be achieved using aqueous hydrogen peroxide as a mild and environmentally friendly oxidant. rsc.orgorganic-chemistry.org The primary byproduct of this reaction is water, making it a much greener alternative. rsc.org

Safer Solvents: Many protocols for this transformation utilize green solvents such as water or ethanol. rsc.orgresearchgate.net Some procedures have even been developed to be catalyst-free and solvent-free, further reducing the environmental impact. researchgate.net For instance, lactic acid, a bio-based green solvent, has been found to be an effective medium for the catalyst-free oxidation of arylboronic acids with aqueous hydrogen peroxide. researchgate.netdntb.gov.ua

Catalysis: While some methods are catalyst-free, others employ catalysts that are more benign than traditional heavy metals. For example, molecular iodine has been used as a catalyst for the ipso-hydroxylation of arylboronic acids with hydrogen peroxide under metal- and base-free conditions. organic-chemistry.org

Energy Efficiency: Many of these green synthetic routes for substituted phenols can be conducted at room temperature, which significantly reduces the energy requirements of the process. rsc.orgorganic-chemistry.org Some reactions are remarkably rapid, with complete conversion achieved in as little as one minute. rsc.org

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product. The ipso-hydroxylation of arylboronic acids generally proceeds with high yields, contributing to a better atom economy. rsc.org

The table below outlines various green reagents and conditions used in the synthesis of substituted phenols from arylboronic acids.

| Oxidant | Catalyst/Promoter | Solvent | Key Green Chemistry Features | Reference |

| Hydrogen Peroxide (H₂O₂) | None | Ethanol | Rapid reaction (1 min), mild conditions, green solvent, high yields. | rsc.org |

| Hydrogen Peroxide (H₂O₂) | None | Lactic Acid | Bio-based solvent, catalyst-free, room temperature. | researchgate.netdntb.gov.ua |

| Hydrogen Peroxide (H₂O₂) | Iodine (I₂) | Water | Metal-free, base-free, room temperature. | organic-chemistry.org |

| Air | Visible Light/Organocatalyst | Water | Use of air as a green oxidant, visible light as an energy source. | organic-chemistry.org |

| Sodium Perborate | None | Water/Solvent-free | Catalyst-free, rapid reaction. | researchgate.net |

These examples highlight a clear trend towards the development of sustainable synthetic routes to substituted phenols. By adhering to the principles of green chemistry, researchers are creating methods that are not only more environmentally responsible but also often more efficient and cost-effective.

Chemical Reactivity and Mechanistic Investigations of 2 2 Aminoethyl 4 Chlorophenol

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a powerful activating group that significantly influences the reactivity of the aromatic ring. Its electron-donating nature enhances the ring's nucleophilicity and directs the course of various reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The regiochemical outcome of EAS reactions is determined by the combined directing effects of these three substituents. The hydroxyl group is the most powerful activating and directing group on the ring. masterorganicchemistry.comorganicchemistrytutor.com Therefore, incoming electrophiles will be predominantly directed to the positions ortho and para relative to the -OH group. The positions on the ring are C1 (bearing the -OH), C2 (bearing the -CH₂CH₂NH₂), C3, C4 (bearing the -Cl), C5, and C6.

Position C6: This position is ortho to the hydroxyl group and is the most likely site for electrophilic attack. It is activated by both the -OH and the -CH₂CH₂NH₂ groups.

Position C5: This position is meta to the hydroxyl group and ortho to the chloro group. It is less favored.

Position C3: This position is meta to the hydroxyl group and ortho to the aminoethyl group. It is also less favored for substitution.

The para position relative to the hydroxyl group is already occupied by the chlorine atom. Therefore, electrophilic substitution is expected to occur primarily at the C6 position. Steric hindrance from the adjacent aminoethyl group at C2 might slightly disfavor substitution at C6, but the strong electronic activation from the hydroxyl group typically overcomes this barrier. masterorganicchemistry.com

Oxidative Transformations of the Phenol (B47542) Moiety

The phenol moiety is susceptible to oxidation, which can proceed through several pathways, including the formation of phenoxyl radicals and subsequent coupling or degradation reactions. The oxidation of chlorophenols, in particular, has been studied in the context of environmental remediation. researchgate.netmdpi.com

One-electron oxidation of the phenolic hydroxyl group generates a resonance-stabilized phenoxyl radical. researchgate.netnist.gov This radical intermediate is a key species in many oxidative processes. The presence of the electron-donating aminoethyl group can facilitate this oxidation, while the chloro-substituent can also influence the radical's stability and subsequent reaction pathways. These phenoxyl radicals can undergo several transformations:

Dimerization/Polymerization: Phenoxyl radicals can couple with each other, leading to the formation of dimers or polymeric materials. This is a common pathway for simple phenols, and the substitution pattern on the ring dictates the structure of the resulting products. researchgate.net

Oxidative Degradation: In the presence of strong oxidants like hydroxyl radicals (often generated in advanced oxidation processes), the aromatic ring can be opened. acs.orgacs.org Studies on 4-chlorophenol (B41353) have shown that oxidation can lead to intermediates such as hydroquinone (B1673460) and benzoquinone, which are further oxidized to smaller carboxylic acids like maleic acid and eventually mineralized to CO₂, H₂O, and HCl. researchgate.net

Oxidative Coupling with other molecules: The aminophenol structure allows for oxidative coupling reactions with other nucleophiles. For example, o-aminophenols can undergo oxidative coupling with anilines or even with themselves in the presence of oxidants like sodium periodate (B1199274) or potassium ferricyanide. escholarship.orgacs.orgnih.gov This reactivity is harnessed in bioconjugation chemistry.

Reactivity of the Aminoethyl Moiety

The primary amino group at the terminus of the ethyl side chain exhibits characteristic nucleophilic behavior and can be converted into a variety of other functional groups.

Nucleophilic Characteristics and Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile. It can readily react with a wide range of electrophiles.

N-Alkylation: The amino group can be alkylated by reacting with alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, producing secondary and tertiary amines, and even quaternary ammonium (B1175870) salts. More controlled methods, such as reductive amination or using specific catalysts like ruthenium complexes with alcohols, can achieve selective mono-alkylation. nih.govyoutube.com

N-Acylation: The amino group reacts cleanly with acylating agents such as acid chlorides or acid anhydrides to form stable amide derivatives. This reaction is typically high-yielding and is often used to protect the amino group during other transformations. For example, reaction with acetyl chloride would yield N-(2-(4-chloro-2-hydroxyphenyl)ethyl)acetamide.

Functional Group Interconversions involving the Amino Group

The primary amino group is a versatile functional handle that can be transformed into many other groups, significantly expanding the synthetic utility of the molecule.

The most important transformation is diazotization , where the primary aromatic amine is treated with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures. scialert.net While the amino group in 2-(2-Aminoethyl)-4-chlorophenol is aliphatic, its proximity to the aromatic ring allows for related chemistry. However, true diazotization to form a stable diazonium salt for Sandmeyer-type reactions is characteristic of primary aromatic amines.

For the aliphatic primary amine in this molecule, reactions typical for such groups would occur. For instance, it could be converted to an azide (B81097) or undergo oxidative deamination. If we consider the closely related 2-amino-4-chlorophenol (B47367), diazotization is a key reaction. researchgate.netresearchgate.net The resulting diazonium salt is a valuable intermediate that can be displaced by a wide variety of nucleophiles, allowing the introduction of groups such as -F, -Cl, -Br, -I, -CN, and -OH, in what are known as Sandmeyer or Schiemann reactions.

Halogen Atom Reactivity and Aromatic Nucleophilic Substitution (SNAr) Studies

The substitution of the chlorine atom on the aromatic ring via a nucleophilic aromatic substitution (SNAr) mechanism is generally challenging for this molecule. SNAr reactions typically require the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group (the halogen). libretexts.orgwikipedia.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex.

In this compound, the ring is electron-rich due to the powerful electron-donating effects of the hydroxyl and, to a lesser extent, the aminoethyl groups. These groups destabilize the negatively charged intermediate required for the SNAr mechanism, thus making the reaction highly unfavorable under standard conditions.

However, modern synthetic methods have enabled nucleophilic substitution on electron-rich or unactivated aryl halides:

Transition-Metal-Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination or related palladium-, copper-, or nickel-catalyzed cross-coupling reactions can replace the chlorine atom with various nucleophiles (e.g., amines, alcohols, thiols). These reactions proceed through an oxidative addition/reductive elimination cycle rather than a Meisenheimer complex.

Radical-Mediated Pathways: Recent research has shown that nucleophilic substitution can be enabled on halophenols by generating a phenoxyl radical. osti.gov The radical character of the ring dramatically lowers the barrier for nucleophilic attack, allowing for substitution of the halogen under relatively mild conditions.

π-Acid Catalysis: Coordination of an arenophilic metal catalyst (e.g., Rhodium or Ruthenium) to the aromatic ring can activate it towards nucleophilic attack, providing another non-traditional pathway for substitution on electron-rich phenols. acs.org

Therefore, while classical SNAr is not a viable pathway, the chlorine atom can be considered reactive under specific, catalytically-driven conditions.

Advanced Analytical Chemistry for the Characterization and Quantification of 2 2 Aminoethyl 4 Chlorophenol and Its Derivatives

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 2-(2-Aminoethyl)-4-chlorophenol from complex matrices, enabling its accurate quantification and identification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Synthetic Applications

Gas chromatography-mass spectrometry (GC-MS) stands as a powerful tool for the analysis of this compound, particularly in environmental monitoring and the assessment of synthetic purity. This technique combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.

In environmental contexts, GC-MS is employed to detect and quantify trace levels of chlorophenols and their degradation products in various matrices, such as water and soil. chromatographyonline.com The United States Environmental Protection Agency (U.S. EPA) has established methods, like Method 8041A, which outline procedures for analyzing phenols using capillary column GC. epa.gov For volatile and semi-volatile compounds like this compound, derivatization is often a necessary step to enhance volatility and improve chromatographic behavior. epa.gov Techniques such as silylation or methylation can be employed to convert the polar hydroxyl and amino groups into less polar ethers and esters, which are more amenable to GC analysis. chromatographyonline.com

The mass spectrometer component of GC-MS provides detailed structural information by fragmenting the analyte molecules and analyzing the resulting mass-to-charge ratios. This fragmentation pattern serves as a molecular fingerprint, allowing for confident identification of this compound and its derivatives, even in the presence of co-eluting compounds. The use of triple quadrupole GC-MS (GC-MS/MS) further enhances selectivity and sensitivity, which is critical for trace analysis in complex environmental samples. thermofisher.com

Key Parameters in GC-MS Analysis:

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., DB-5ms, HP-5ms) |

| Injector Temperature | 250-280 °C |

| Oven Temperature Program | Ramped, e.g., 60 °C (2 min) to 300 °C at 10 °C/min |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole, Ion Trap, or Time-of-Flight (TOF) |

| Derivatization Agent | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide), Diazomethane |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of this compound, especially in pharmaceutical formulations and biological samples. researchgate.netyoutube.com HPLC offers several advantages, including the ability to analyze non-volatile and thermally labile compounds without the need for derivatization. youtube.com

A typical HPLC method for this compound involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Isocratic or gradient elution can be employed to achieve optimal separation from impurities and other components in the sample matrix. nih.gov

Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net For enhanced specificity and sensitivity, HPLC can be coupled with a mass spectrometer (LC-MS) or a tandem mass spectrometer (LC-MS/MS). cmes.org These hyphenated techniques are particularly valuable for the analysis of complex mixtures and for confirming the identity of the target compound. cmes.org

Method validation is a critical aspect of HPLC analysis, ensuring the reliability of the results. Key validation parameters include specificity, linearity, precision, accuracy, and the limits of detection (LOD) and quantitation (LOQ). researchgate.net For instance, a reported HPLC method for the determination of 2-amino-4-chlorophenol (B47367), a related compound, demonstrated good linearity with a correlation coefficient of 0.9993 and low LOD and LOQ values. researchgate.net

Typical HPLC Method Parameters:

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 or C8, 5 µm particle size |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., phosphate) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at λmax (e.g., 280 nm) or Mass Spectrometry |

| Injection Volume | 10 - 20 µL |

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for elucidating the molecular structure and confirming the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of this compound. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information about the molecular framework.

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity. The chemical shifts of the aromatic protons can confirm the substitution pattern on the benzene (B151609) ring, while the signals for the ethylamino group provide information about the side chain. Spin-spin coupling patterns between adjacent protons help to establish the connectivity of the atoms. For a related compound, 4-chlorophenol (B41353), ¹H NMR spectra have been documented. spectrabase.comchemicalbook.com

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing their characteristic vibrational frequencies. covalentmetrology.com

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. covalentmetrology.com The resulting spectrum displays absorption bands corresponding to specific functional groups. For this compound, key vibrational bands would include:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ from the phenolic hydroxyl group.

N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ from the amino group.

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

C=C stretch (aromatic): Bands in the region of 1450-1600 cm⁻¹.

C-N stretch: A band in the region of 1000-1200 cm⁻¹.

C-O stretch: A band in the region of 1200-1300 cm⁻¹.

C-Cl stretch: A band in the region of 600-800 cm⁻¹.

Raman spectroscopy provides complementary information to FTIR. covalentmetrology.com It is based on the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. The combination of both techniques provides a more complete vibrational analysis of the molecule. researchgate.net The analysis of similar compounds like 2-amino-5-chloropyridine (B124133) has been performed using both FTIR and FT-Raman spectroscopy. nih.gov

Characteristic Vibrational Frequencies:

| Functional Group | Typical Wavenumber Range (cm⁻¹) |

| O-H (phenol) | 3200-3600 (broad) |

| N-H (amine) | 3300-3500 (sharp) |

| C-H (aromatic) | 3000-3100 |

| C-H (aliphatic) | 2850-2960 |

| C=C (aromatic) | 1450-1600 |

| C-O (phenol) | 1200-1300 |

| C-Cl | 600-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. libretexts.org The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The chromophore, which is the part of the molecule responsible for light absorption, is the chlorophenol moiety. The presence of the hydroxyl and amino groups (auxochromes) on the aromatic ring influences the wavelength of maximum absorbance (λmax) and the intensity of the absorption.

For a similar compound, 4-chlorophenol, the UV-Vis spectrum shows characteristic absorption bands. researchgate.net The study of related aminophenols also provides insight into their UV absorption spectra. researchgate.net The position of λmax can be affected by the solvent polarity. This technique is particularly useful for quantitative analysis using the Beer-Lambert law, which relates absorbance to the concentration of the analyte.

Mass Spectrometric Approaches for Molecular Structure Confirmation

Mass spectrometry (MS) stands as a cornerstone technique for the molecular structure confirmation of organic compounds by measuring the mass-to-charge ratio (m/z) of ionized molecules. osu.edu For this compound, electron ionization (EI) is a common method where the sample is bombarded with electrons, leading to the formation of a molecular ion and various fragment ions. The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint.

The molecular ion peak for a related compound, 2-amino-4-chlorophenol, is observed, and its fragmentation pattern can be analyzed to deduce the structure. chemicalbook.com In compounds containing chlorine, the isotopic pattern is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. This results in a characteristic M+2 peak in the mass spectrum that is about one-third the intensity of the molecular ion peak, confirming the presence of a single chlorine atom in the molecule. whitman.edu

The fragmentation of the parent molecule often involves the cleavage of the most labile bonds. osu.edu For this compound, likely fragmentation pathways include the loss of the aminoethyl side chain or cleavage of the bond between the ethyl group and the aromatic ring. The fragmentation patterns of similar phenolic compounds often involve the loss of small molecules like CO, CHO, and HCl. nih.govlibretexts.org For instance, the mass spectra of chlorophenols show the loss of HCl from the molecular ion. nih.gov The presence of an amino group typically leads to an odd molecular weight, adhering to the nitrogen rule. libretexts.org

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful combination for separating and identifying components in a mixture. nih.gov In the analysis of chlorophenols, derivatization, such as silylation, is often employed to increase volatility and improve chromatographic separation before MS analysis. nih.gov

Table 1: Key Mass Spectrometric Data for Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Pathways |

| 2-Amino-4-chlorophenol | C₆H₆ClNO | 143.57 | Loss of HCl, fragmentation of the aromatic ring. nih.govnih.gov |

| 2-Chlorophenol (B165306) | C₆H₅ClO | 128.56 | Loss of HCl, CO, and CHO. nist.gov |

| 4-Aminophenol | C₆H₇NO | 109.13 | Fragmentation of the amino and hydroxyl groups. nist.gov |

This table presents data for structurally related compounds to infer the expected mass spectrometric behavior of this compound, as direct detailed fragmentation studies on the target compound are not widely published.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties of a compound. researchgate.net

In the crystal structure of (E)-2-[(2-chlorophenyl)iminomethyl]-4-methoxyphenol, a related Schiff base, an intramolecular O—H···N hydrogen bond leads to the formation of a nearly planar six-membered ring. researchgate.net The presence of both amino and hydroxyl groups in this compound suggests a high propensity for hydrogen bonding, which would significantly influence its crystal packing and physical properties.

The study of 2,2′-(Ethane-1,2-diyl)bis(4-chlorophenol) revealed an unusual pattern of both intra- and intermolecular hydrogen bonding of the hydroxyl groups, forming chains of molecules. mdpi.com This highlights the diverse and complex hydrogen bonding networks that can be adopted by chlorophenol derivatives.

Table 2: Crystallographic Data for a Related Dichlorophenol Derivative

| Parameter | 4-amino-2,6-dichlorophenol (B1218435) |

| Molecular Formula | C₆H₅Cl₂NO |

| Molecular Weight | 178.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.6064 (5) |

| b (Å) | 11.7569 (12) |

| c (Å) | 13.2291 (13) |

| β (°) | 96.760 (5) |

| Volume (ų) | 711.47 (13) |

| Z | 4 |

| Hydrogen Bonding | O—H···N and N—H···O interactions forming sheets. nih.gov |

Data from the crystal structure of 4-amino-2,6-dichlorophenol, a compound with similar functional groups. nih.gov

Electrochemical Analysis and Detection Methods

Electrochemical methods offer sensitive and selective means for the detection and quantification of electroactive species like this compound. The phenolic hydroxyl group and the amino group are both susceptible to oxidation at an electrode surface, providing the basis for their electrochemical detection.

The electrochemical behavior of chlorophenols has been extensively studied. nih.govrsc.orgbohrium.com These compounds can be oxidized at various types of electrodes, and the oxidation potential is dependent on the molecular structure and the electrode material. Modified electrodes, such as those functionalized with metal oxides, polymers, or nanomaterials, are often employed to enhance the sensitivity and selectivity of the detection. nih.govrsc.org

For example, a glassy carbon electrode modified with copper oxide nanoleaves, β-cyclodextrin, and reduced graphene oxide has been successfully used for the selective and sensitive detection of 2-chlorophenol and 2,4-dichlorophenol (B122985). nih.gov Another study utilized a hydrophilic carbon cloth electrode modified with Ce/Ni/Cu layered double hydroxide (B78521) for the simultaneous determination of 2,4-dichlorophenol and 3-chlorophenol. rsc.orgbohrium.com These sensors often operate based on techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which provide information about the redox processes and allow for quantitative analysis.

The development of sensors for the simultaneous detection of multiple chlorophenols is an active area of research. researchgate.net Ti₃C₂Tₓ MXene-based electrochemical sensors have shown promise for the simultaneous detection of 4-chlorophenol and 4-nitrophenol, demonstrating good linear ranges and low detection limits. researchgate.net While specific electrochemical studies on this compound are not detailed in the provided search results, the well-established electrochemical activity of chlorophenols and aminophenols suggests that it would be a suitable analyte for electrochemical detection methods. up.ac.za

Table 3: Performance of Electrochemical Sensors for Chlorophenol Detection

| Electrode Modification | Analyte(s) | Linear Range (μM) | Detection Limit (nM) | Reference |

| CuO NLs-β-CD-rGO-GCE | 2-Chlorophenol | 5 - 50 | 0.22 | nih.gov |

| 2,4-Dichlorophenol | 5 - 30 | 0.52 | nih.gov | |

| CeNiCu-LDH@CC | 2,4-Dichlorophenol | 1 - 100 | 197 | rsc.orgbohrium.com |

| 3-Chlorophenol | 1 - 100 | 286 | rsc.orgbohrium.com | |

| Ti₃C₂Tₓ MXene | 4-Chlorophenol | 0.1 - 20.0 | 62 | researchgate.net |

This table summarizes the performance of various modified electrodes for the detection of different chlorophenols, indicating the potential for developing similar sensors for this compound.

Computational Chemistry and Theoretical Studies of 2 2 Aminoethyl 4 Chlorophenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

No dedicated studies utilizing quantum chemical calculations to define the molecular geometry and electronic structure of 2-(2-Aminoethyl)-4-chlorophenol have been identified in the available scientific literature.

Density Functional Theory (DFT) Applications

There are no specific records of Density Functional Theory (DFT) being applied to analyze this compound. Such studies are common for similar molecules, like 2-amino-4-chlorophenol (B47367), where DFT methods such as B3LYP are used to explore molecular structure and vibrational frequencies. nih.govresearchgate.net However, these findings cannot be directly extrapolated to this compound due to structural differences.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

A frontier molecular orbital (HOMO-LUMO) analysis, which is crucial for understanding chemical reactivity and electronic transitions, has not been published for this compound. For related chlorophenol compounds, HOMO-LUMO analyses are used to determine the charge transfer phenomena within the molecules. nih.gov

Reaction Pathway Modeling and Mechanistic Insights

There is no available research on the modeling of reaction pathways or mechanistic insights involving this compound. Studies on other chlorophenols, such as 2,4-dichlorophenol (B122985), have investigated degradation pathways using techniques like photo-Fenton-like oxidation, but similar analyses for this compound are absent. nih.gov

Structure-Reactivity Relationship (SAR) Investigations

No structure-reactivity relationship (SAR) investigations specifically targeting this compound were found. SAR studies are fundamental in fields like toxicology and drug design to predict the biological activity of a compound based on its molecular structure.

Molecular Dynamics Simulations and Conformational Analysis

There is a lack of published molecular dynamics simulations to study the conformational analysis of this compound. Such simulations would provide valuable information about the molecule's dynamic behavior, flexibility, and interactions with its environment over time.

Non-Covalent Interaction Analysis (e.g., Hydrogen Bonding)

Specific analysis of non-covalent interactions, such as hydrogen bonding, within the molecular structure of this compound is not available in the current body of scientific literature. These interactions are critical for understanding the molecule's physical properties and how it interacts with other molecules. purdue.edu

Coordination Chemistry and Ligand Properties of Aminoethylphenols

Ligand Characteristics of the Aminoethylphenol Moiety

The aminoethylphenol structure contains both a nitrogen atom in the aminoethyl group and an oxygen atom in the phenolic group, making it an effective chelating agent. libretexts.orglibretexts.org Chelation is a process where a polydentate ligand, a molecule that can form multiple bonds to a central metal ion, wraps around the metal to form a ring-like structure known as a chelate. libretexts.orgrjpbcs.com This multi-bond attachment generally results in a more stable complex compared to those formed with monodentate ligands, which only bind at a single point. libretexts.orgfiveable.me

Chelation Modes through Nitrogen and Oxygen Donor Atoms

The 2-(2-Aminoethyl)-4-chlorophenol ligand typically coordinates to metal ions in a bidentate fashion, utilizing the lone pair of electrons on both the nitrogen of the amino group and the oxygen of the phenolic hydroxyl group. libretexts.orgnih.gov This simultaneous donation of electron pairs to the metal center creates a stable five-membered chelate ring. nih.gov The formation of such a ring is a key factor in the stability of the resulting metal complex. quora.com The process of forming these stable ring structures with a metal ion is known as chelation. youtube.com

Influence of Substituents on Coordination Behavior

The presence of a chloro substituent at the 4-position of the phenol (B47542) ring influences the electronic properties of the ligand and, consequently, its coordination behavior. The electron-withdrawing nature of the chlorine atom can affect the acidity of the phenolic proton and the basicity of the nitrogen atom. This, in turn, can modulate the strength of the metal-ligand bonds. The precise impact of the chloro group on the coordination chemistry can be subtle, influencing factors such as the stability constants of the complexes and their redox potentials.

Complexation with Transition Metal Ions

The ability of this compound to form stable chelates makes it an interesting ligand for a variety of transition metal ions. pvpcollegepatoda.org The synthesis and characterization of these complexes provide valuable insights into their structure and properties.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov Characterization of the resulting solid complexes is then carried out using a range of spectroscopic and analytical techniques.

| Analytical Technique | Information Obtained |

| FT-IR Spectroscopy | Confirms the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and O-H groups. nust.edu.pknih.gov |

| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which can help in determining the geometry of the coordination sphere. nust.edu.pknih.gov |

| X-ray Crystallography | Offers definitive proof of the structure, including bond lengths, bond angles, and the overall coordination geometry around the metal center. nih.gov |

| Molar Conductance Measurements | Helps to determine the electrolytic nature of the complexes. nust.edu.pk |

These studies often reveal that the geometry of the resulting complex, such as tetrahedral, square planar, or octahedral, is dependent on the specific metal ion involved and the stoichiometry of the reaction. nih.govuomustansiriyah.edu.iq For instance, with different metal ions, the this compound ligand can lead to the formation of complexes with distinct geometries. uomustansiriyah.edu.iq

Electronic and Magnetic Properties of Coordination Compounds

The electronic and magnetic properties of the coordination compounds formed with this compound are of significant interest. These properties are primarily dictated by the number of unpaired d-electrons in the transition metal ion. libretexts.org

Magnetic susceptibility measurements are a key tool for investigating these properties. nih.gov Complexes with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by it. libretexts.orglibretexts.org The magnitude of the magnetic moment can be used to determine the number of unpaired electrons, which in turn provides information about the electronic configuration and the spin state (high-spin or low-spin) of the metal ion in the complex. libretexts.orgnih.gov

For example, the magnetic moment of a copper(II) complex can help to confirm its distorted square planar geometry. nih.gov The electronic spectra (UV-Vis) of these compounds show bands that correspond to d-d electronic transitions and charge transfer transitions, providing further insight into their electronic structure. nust.edu.pk

Mixed-Ligand Systems and Polydentate Coordination

The versatility of this compound extends to its ability to participate in more complex coordination environments.

As a bidentate ligand, this compound can be a component of mixed-ligand complexes. tjnpr.org In these systems, the central metal ion is coordinated to more than one type of ligand. The formation of mixed-ligand complexes can lead to compounds with fine-tuned properties, influenced by the electronic and steric characteristics of all the coordinated ligands.

Furthermore, while this compound itself is bidentate, the principles of its coordination can be extended to understand more complex polydentate ligands. quora.comunacademy.com Polydentate ligands are molecules that possess multiple donor atoms, allowing them to form several bonds with a single central metal ion. youtube.comunacademy.com This ability to form multiple chelate rings significantly enhances the stability of the resulting complexes, a phenomenon known as the chelate effect. fiveable.me The study of ligands like this compound provides a foundational understanding of the factors that govern the formation and stability of these more intricate coordination compounds. unacademy.com

Boronic Acid Complexation with Amino Phenolic Ligands

While specific data for This compound is unavailable, the general principles of boronic acid complexation with amino phenolic ligands can be summarized. These interactions typically involve the formation of a five- or six-membered ring. In the case of aminoethylphenols, a six-membered ring is formed through the coordination of the phenolic oxygen and the amino nitrogen to the boron atom of the boronic acid.

This complexation is a reversible process and is highly dependent on the pH of the solution. The phenolic hydroxyl group is generally deprotonated to form a phenoxide, which then bonds with the Lewis acidic boron atom. The lone pair of electrons on the nitrogen atom of the aminoethyl side chain can then form a dative bond with the boron atom, resulting in a stable, neutral, tetracoordinate boron center.

The stability of these complexes is influenced by the electronic effects of substituents on the aromatic ring of the amino phenolic ligand. Electron-withdrawing groups, such as the chloro group in the title compound, are expected to increase the acidity of the phenol, which could potentially favor complexation at lower pH values. Conversely, it might also decrease the basicity of the amino group, which could impact the strength of the N-B dative bond.

The formation of these complexes is often accompanied by changes in spectroscopic properties, such as UV-Vis absorption and fluorescence emission. This has led to the development of amino phenolic ligands as fluorescent sensors for boronic acids and vice versa. However, without experimental studies on 2-(2-Amnioethyl)-4-chlorophenol , no specific data on its fluorescence or other spectroscopic changes upon complexation can be presented.

Due to the lack of specific research findings for This compound , no data tables can be generated.

Environmental Occurrence and Degradation Pathways of Chlorinated Aminophenols

Sources and Environmental Distribution in Various Media (Water, Soil, Air)

Chlorinated aminophenols, such as isomers of the subject compound, are primarily of anthropogenic origin. They are used as intermediates in the manufacturing of a variety of products, including dyes, pharmaceuticals, and agricultural chemicals. researchgate.netnih.gov For instance, 2-amino-4-chlorophenol (B47367) is a known intermediate in the production of dyes. nih.govwho.intnj.govnj.gov Their release into the environment can occur through industrial wastewater discharges and as degradation products of other complex chlorinated compounds like 4-chloro-2-nitrophenol (B165678). nih.govwho.int

Once released, these compounds can be distributed across various environmental compartments, including water, soil, and air. who.int Their distribution is largely governed by their physicochemical properties. Generally, chlorophenols are considered moderately persistent in the environment. nih.gov The degree of chlorination affects their water solubility; higher levels of chlorination lead to decreased solubility and a greater tendency to adsorb to sediment and organic matter in soil. tsijournals.comnih.gov Conversely, less chlorinated phenols are more water-soluble and thus more mobile in aquatic systems. tsijournals.com The environmental fate of these compounds is also pH-dependent, as they can exist in either a protonated or an anionic state, which influences their volatility and mobility in soil. nih.gov Chlorophenols have been detected in surface water, groundwater, and soil at various concentrations, depending on the proximity to industrial sources and historical usage patterns. nih.govresearchgate.net

Microbial Transformation and Biodegradation Mechanisms

Microorganisms play a crucial role in the natural attenuation of chlorinated aminophenols through various degradation pathways. The specific mechanisms of transformation are highly dependent on the microbial species present and the prevailing environmental conditions, particularly the availability of oxygen.

Aerobic Degradation Routes (e.g., Formation of Chlorocatechols)

Under aerobic conditions, bacteria have demonstrated the ability to utilize chlorinated aminophenols as a sole source of carbon and energy. A common initial step in the aerobic degradation of these compounds is the enzymatic removal of the amino group (deamination), often leading to the formation of a chlorinated catechol.

For example, a strain of Burkholderia sp. has been found to degrade 4-chloro-2-aminophenol by converting it into 4-chlorocatechol. nih.govmedchemexpress.com This intermediate is then further broken down through the cleavage of its aromatic ring by a dioxygenase enzyme. nih.gov Similarly, a Pseudomonas pickettii strain has been shown to degrade various monochlorophenols, with evidence suggesting a degradation pathway involving chlorocatechol intermediates. nih.govnjit.edu Another degradation route has been observed in an Arthrobacter sp. which degrades 2-chloro-4-aminophenol to chlorohydroquinone, followed by dehalogenation to hydroquinone (B1673460) before ring cleavage. researchgate.netnih.gov

The following table summarizes key findings from studies on the aerobic degradation of chlorinated aminophenols:

| Microorganism | Substrate | Key Intermediate(s) | Reference(s) |

| Burkholderia sp. RKJ 800 | 4-chloro-2-aminophenol | 4-chlorocatechol | nih.govmedchemexpress.com |

| Arthrobacter sp. SPG | 2-chloro-4-aminophenol | Chlorohydroquinone, Hydroquinone | researchgate.netnih.gov |

| Pseudomonas pickettii LD1 | 2-chlorophenol (B165306), 3-chlorophenol, 4-chlorophenol (B41353) | Chlorocatechols | nih.govnjit.edu |

| Arthrobacter chlorophenolicus A6 | 4-chlorophenol | Hydroxyquinol | nih.gov |

This table presents data for isomers and related chlorophenols as a proxy for 2-(2-Aminoethyl)-4-chlorophenol.

Anaerobic Reductive Dechlorination Processes

In anaerobic environments, the primary mechanism for the breakdown of chlorinated phenols is reductive dechlorination. researchgate.net This process involves the removal of chlorine atoms from the aromatic ring, which are replaced by hydrogen atoms. This dehalogenation step is crucial as it typically results in less chlorinated and consequently less toxic and more biodegradable compounds. researchgate.net

For instance, studies on 2,4-dichlorophenol (B122985) have shown its transformation to 4-chlorophenol under anaerobic conditions in freshwater sediments. nih.govnih.gov The rate and extent of reductive dechlorination can be influenced by the presence of other electron acceptors, such as sulfate. nih.govnih.gov Research on anaerobic sludge has demonstrated that microbial communities can be acclimated to specific chlorophenols, enhancing their degradation capabilities. nih.gov Such acclimated sludge can also exhibit cross-acclimation, meaning it can degrade other chlorophenol isomers as well. nih.gov The process of anaerobic metabolism can ultimately lead to the complete mineralization of the compounds to methane (B114726) and carbon dioxide. mdpi.com

Chemical and Photochemical Degradation Routes in Natural Systems

Besides microbial activity, chemical and photochemical processes contribute to the degradation of chlorinated aminophenols in the environment. Photodegradation, driven by sunlight, can be a significant pathway for the transformation of these compounds in surface waters and the upper layers of soil. rsc.org

Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) and cuprous oxide (Cu₂O) has been shown to be effective in breaking down various aminophenols and chlorophenols. tsijournals.comresearchgate.netrsc.orgresearchgate.net The process involves the generation of highly reactive hydroxyl radicals upon illumination, which then attack the aromatic ring of the pollutant, leading to its degradation. The efficiency of photocatalysis can be enhanced by the addition of oxidants like hydrogen peroxide (H₂O₂). tsijournals.comresearchgate.net Studies have shown that the rate of photodegradation varies depending on the specific isomer and the photocatalytic system employed. For example, 4-chlorophenol has been observed to degrade faster than 2-chlorophenol under certain photocatalytic conditions. tsijournals.comresearchgate.net

Factors Influencing Environmental Persistence and Mobility

The environmental persistence and mobility of chlorinated aminophenols are governed by a combination of the compound's intrinsic properties and various environmental factors.

A key factor determining persistence is the degree of chlorination. Generally, the resistance to biodegradation increases with the number of chlorine atoms on the phenolic ring. nih.govresearchgate.net The position of the chlorine atoms also plays a role in the rate of degradation. researchgate.net

The mobility of these compounds in the environment is significantly influenced by soil and sediment characteristics. Their tendency to adsorb to soil organic matter (sorption) can reduce their mobility in the subsurface, thereby limiting their potential to leach into groundwater. tsijournals.comoregonstate.edu The pH of the surrounding medium is another critical factor, as it affects the ionization state of the phenolic group and, consequently, its solubility and sorption behavior. nih.gov For instance, under more alkaline conditions, chlorophenols are more ionized and thus more mobile in soil. nih.gov The potential for a chemical to contaminate groundwater is often assessed based on its persistence and mobility characteristics. concawe.eu

The following table outlines the key factors influencing the environmental fate of chlorinated aminophenols:

| Factor | Influence on Persistence and Mobility | Reference(s) |

| Degree of Chlorination | Higher chlorination generally leads to increased persistence and reduced biodegradability. | nih.govresearchgate.net |

| Soil Organic Matter | High organic matter content increases sorption, reducing mobility. | tsijournals.comoregonstate.edu |

| pH | Affects ionization, with higher pH generally increasing mobility. | nih.gov |

| Presence of Adapted Microorganisms | Acclimated microbial populations can significantly enhance degradation rates. | nih.gov |

| Availability of Oxygen | Determines whether aerobic or anaerobic degradation pathways dominate. | nih.govresearchgate.net |

| Sunlight | Drives photochemical degradation in surface waters and exposed soils. | rsc.org |

This table presents data for isomers and related chlorophenols as a proxy for this compound.

Advanced Research Directions and Applications in Chemical Synthesis

Derivatization for Novel Chemical Entities and Functional Materials

There is currently no specific, publicly available research detailing the derivatization of 2-(2-Aminoethyl)-4-chlorophenol for the creation of novel chemical entities or functional materials. While the primary amine and the phenolic hydroxyl group present reactive sites for derivatization, scientific studies focused on exploiting these features for new material development have not been published.

Utilization as Building Blocks in Organic Synthesis

While theoretically plausible due to its functional groups, there is a notable absence of literature demonstrating the use of This compound as a foundational building block in complex organic synthesis. Chemical suppliers list the compound, indicating its availability for research, yet its practical application in the synthesis of more complex molecules is not documented in peer-reviewed journals.

Exploration in Advanced Materials Science

The potential application of This compound in advanced materials science remains unexplored. There are no published studies on its incorporation into polymers, electronic materials, or other advanced material systems.

Catalytic Applications in Organic Transformations

No research has been found that investigates the use of This compound , either directly as a catalyst or as a ligand for metal-based catalysts in organic transformations. The potential for the molecule to act as a bidentate ligand through its amino and hydroxyl groups is recognized, but this has not been leveraged in any documented catalytic systems.

Fundamental Studies in Biological Chemistry and Molecular Probes

There is no available research on the use of This compound in fundamental biological chemistry studies or its development as a molecular probe. Its structural similarity to certain neurotransmitters might suggest potential biological activity, but this has not been investigated or reported in scientific literature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Aminoethyl)-4-chlorophenol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-chloro-2-hydroxybenzaldehyde with ethylenediamine, followed by reduction using NaBH₄ or catalytic hydrogenation. Key parameters include pH control (8–10) and temperature (25–40°C) to minimize side reactions like over-reduction or Schiff base hydrolysis. Purification via column chromatography (silica gel, chloroform/methanol eluent) is recommended .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR to confirm the aminoethyl and chlorophenol moieties (e.g., δ ~6.8–7.2 ppm for aromatic protons).

- FT-IR for detecting O–H (3200–3500 cm⁻¹) and N–H (3300–3400 cm⁻¹) stretches.

- High-resolution mass spectrometry (HRMS) for molecular ion validation.

- X-ray crystallography (if crystallizable) to resolve intramolecular hydrogen bonding between the phenolic –OH and amino group .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Stability studies show degradation via oxidation of the amino group or dechlorination under UV light. Store in amber vials at –20°C under inert gas (N₂/Ar). Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chlorine atom at the para position activates the aromatic ring for electrophilic substitution. Kinetic studies (e.g., stopped-flow UV-Vis) reveal that the aminoethyl group enhances electron density, favoring SNAr reactions. Computational modeling (DFT) predicts activation energies for intermediates like Meisenheimer complexes .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. neuroprotective effects)?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line specificity, concentration ranges). Standardize assays using:

- MTT assays (neuroblastoma SH-SY5Y vs. renal HEK293 cells).

- ROS scavenging studies (DCFH-DA fluorescence) to differentiate oxidative stress modulation.

- Molecular docking (PDB: 5HT1A/DRD2 receptors) to assess binding affinity variations .

Q. What strategies mitigate interference from the aminoethyl group in HPLC or GC-MS quantification?

- Methodological Answer : Derivatize the amino group with dansyl chloride or FMOC-Cl to enhance chromatographic resolution. Validate with:

- LC-MS/MS (MRM mode, m/z transitions for derivatized product).

- Internal standardization (e.g., deuterated analogs) to correct matrix effects .

Q. How does stereochemistry influence the compound’s biological interactions?

- Methodological Answer : Synthesize enantiomers via chiral auxiliaries (e.g., (R)-BINOL) and compare activity using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.